5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one
Overview
Description
5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 5-position of the indole ring and a hydrazono group linked to a 3,4,5-trimethoxybenzylidene moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroindole-2-one and 3,4,5-trimethoxybenzaldehyde.
Formation of Hydrazone: The 3,4,5-trimethoxybenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then condensed with 5-chloroindole-2-one under acidic conditions to yield the final product.
Chemical Reactions Analysis
5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazono group.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics.
Biological Studies: It has been studied for its anti-inflammatory and anti-microbial properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one involves its interaction with molecular targets such as tubulin and heat shock proteins. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with heat shock proteins and thioredoxin reductase contributes to its anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one include:
Properties
IUPAC Name |
(3Z)-5-chloro-3-[(E)-(3,4,5-trimethoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-24-14-6-10(7-15(25-2)17(14)26-3)9-20-22-16-12-8-11(19)4-5-13(12)21-18(16)23/h4-9H,1-3H3,(H,21,22,23)/b20-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSARXDYYLPAPV-AWQFTUOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN=C2C3=C(C=CC(=C3)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N=C\2/C3=C(C=CC(=C3)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.